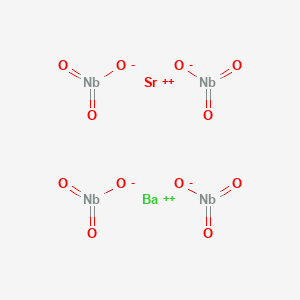
N-(6-Aminohexyl)maleimide hydrochloride
Overview
Description
“N-(6-Aminohexyl)maleimide hydrochloride” is a chemical compound with the molecular formula C10H16N2O2.HCl and a molecular weight of 232.71 . It appears as a white to light yellow powder or crystal . It is also known by the synonym "1-(6-Aminohexyl)-1H-pyrrole-2,5-dione Hydrochloride" .
Physical And Chemical Properties Analysis
“N-(6-Aminohexyl)maleimide hydrochloride” is a solid at 20°C . It has a melting point range of 171.0 to 175.0°C . It should be stored under inert gas at -20°C . It is sensitive to light, moisture, and heat .Scientific Research Applications
Bioconjugation and Modification of Biomolecules
N-(6-Aminohexyl)maleimide hydrochloride has significant applications in bioconjugation. It reacts with thiol groups, which is a key feature utilized in preparing a wide range of biochemical conjugates. Maleimides, including N-(6-Aminohexyl)maleimide hydrochloride, are used for site-selective modification of proteins through thio-Michael addition of biothiols. These modifications have implications in creating immunotoxins and antibody-drug conjugates (ADCs) used in cancer therapies (Keller & Rudinger, 1975), (Renault et al., 2018).
Synthesis of Linkers for Radiolabeling
It's used in synthesizing heterobifunctional linkers, such as N-[4-(aminooxy)butyl]maleimide, which facilitate the creation of thiol-reactive labeling agents. These agents have applications in developing (18)F-labeled biomolecules for positron emission tomography, an important tool in molecular imaging (Toyokuni et al., 2003).
Polymerization and Material Synthesis
N-(6-Aminohexyl)maleimide hydrochloride plays a role in the synthesis of polymers and materials with specific properties. The maleimide group is essential for creating polymers with desired thermal, ultraviolet stability, and antibacterial activities. This is particularly useful in the fields of material science and biomedical engineering (Soykan & Erol, 2003), (Xing, Ma & Gao, 2014).
Stabilization of Antibody Drug Conjugates
This compound contributes to stabilizing antibody-drug conjugates. Its reactivity with cysteine thiols helps in the efficient and stable coupling of drugs to antibodies, a critical aspect in the development of targeted cancer therapies (Christie et al., 2015).
Biochemical Studies and Antimicrobial Applications
N-(6-Aminohexyl)maleimide hydrochloride derivatives have been synthesized and evaluated for their antimicrobial activities. These studies contribute to the development of new antimicrobial agents (Zentz et al., 2002).
Dual Functionalisation in Bioconjugation
It allows for simultaneous stabilization and dual functionalization in bioconjugation. This is a significant advancement in the creation of stable and multifunctional conjugates for diverse applications (Wall et al., 2020).
Safety and Hazards
“N-(6-Aminohexyl)maleimide hydrochloride” is classified as a skin and eye irritant . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin or eye irritation persists . Contaminated clothing should be removed and washed before reuse .
properties
IUPAC Name |
1-(6-aminohexyl)pyrrole-2,5-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2.ClH/c11-7-3-1-2-4-8-12-9(13)5-6-10(12)14;/h5-6H,1-4,7-8,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFJKZXZBPNGWKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCCCCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90630092 | |
| Record name | 1-(6-Aminohexyl)-1H-pyrrole-2,5-dione--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90630092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
75238-09-4 | |
| Record name | 1-(6-Aminohexyl)-1H-pyrrole-2,5-dione--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90630092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(6-aminohexyl)-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1-Oxa-8-azaspiro[4.5]decane hydrochloride](/img/structure/B1592438.png)






